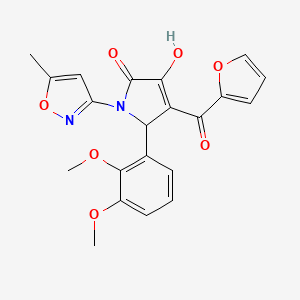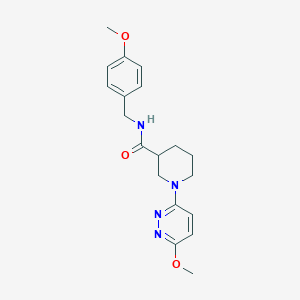carboxamide](/img/structure/B12156692.png)
N-[(4,6-dimethylpyrimidin-2-ylthio)methyl](4-fluorophenyl)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyrimidin-2-ylthio)methylcarboxamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
The synthesis of N-(4,6-dimethylpyrimidin-2-ylthio)methylcarboxamide involves several steps. One common method includes the reaction of 4,6-dimethylpyrimidine-2-thiol with a suitable alkylating agent to form the corresponding thioether. This intermediate is then reacted with 4-fluorobenzoyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-(4,6-dimethylpyrimidin-2-ylthio)methylcarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-ylthio)methylcarboxamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the death of cancer cells .
Comparison with Similar Compounds
N-(4,6-dimethylpyrimidin-2-ylthio)methylcarboxamide can be compared with other pyrimidine derivatives such as:
4-(1-(2-chlorobenzoyl)-2-oxoindolin-3-ylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Known for its antimicrobial activity.
N,N′-bis(4,6-dimethylpyrimidin-2-yl)-pyromellitic diimide: Used in the development of new materials with specific electronic properties.
The uniqueness of N-(4,6-dimethylpyrimidin-2-ylthio)methylcarboxamide lies in its specific chemical structure, which allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H14FN3OS |
|---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C14H14FN3OS/c1-9-7-10(2)18-14(17-9)20-8-16-13(19)11-3-5-12(15)6-4-11/h3-7H,8H2,1-2H3,(H,16,19) |
InChI Key |
SRCYLMQPESLCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCNC(=O)C2=CC=C(C=C2)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12156616.png)
![(5Z)-3-(3-fluorophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12156617.png)

![(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12156636.png)
![7-[(4-Bromophenyl)(pyrrolidin-1-yl)methyl]-5-chloroquinolin-8-ol](/img/structure/B12156641.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12156648.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B12156649.png)


![2-Hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12156671.png)

![(5Z)-3-ethyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12156682.png)
![Propanamide, 2-[4-(1,1-dimethylethyl)phenoxy]-N-(4-fluoro-2-benzothiazolyl)-](/img/structure/B12156689.png)
![2-(4-benzylpiperidin-1-yl)-3-[(Z)-(4-hydroxy-2-thioxo-1,3-thiazol-5(2H)-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12156691.png)
